molecular formula C17H13ClN2O B11582354 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11582354
M. Wt: 296.7 g/mol
InChI Key: KYKLNLLCUHPGIB-ZHACJKMWSA-N
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Description

5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorophenyl)ethenylamine with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Chemical Reactions Analysis

5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.

Scientific Research Applications

5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antiviral and anticancer properties.

    Materials Science: Due to its unique structural properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its antiviral or anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with viral replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can be compared with other oxadiazole derivatives such as:

The uniqueness of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE lies in its specific structural features and the diverse range of applications it offers in different scientific fields.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13ClN2O/c1-12-6-8-14(9-7-12)17-19-16(21-20-17)11-10-13-4-2-3-5-15(13)18/h2-11H,1H3/b11-10+

InChI Key

KYKLNLLCUHPGIB-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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